molecular formula C15H13F4NO B14069426 (4-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

(4-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

Cat. No.: B14069426
M. Wt: 299.26 g/mol
InChI Key: FRVAMBLJANINHG-UHFFFAOYSA-N
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Description

(4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is an organic compound that features a biphenyl core substituted with a fluoro group and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties.

Biology

In biological research, this compound can be used to study the effects of fluorinated biphenyl derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

Medicinally, (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is investigated for its potential as a drug candidate. Its structural features may contribute to improved pharmacokinetic properties and target specificity.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethoxy groups can enhance binding affinity and selectivity by forming strong interactions with target sites. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorobiphenyl-3-yl)-dimethylamine
  • (2’-(Trifluoromethoxy)biphenyl-3-yl)-dimethylamine
  • (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-methylamine

Uniqueness

Compared to similar compounds, (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine stands out due to the combined presence of both fluoro and trifluoromethoxy groups. This unique substitution pattern can result in distinct electronic properties and reactivity, making it particularly valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H13F4NO

Molecular Weight

299.26 g/mol

IUPAC Name

2-fluoro-N,N-dimethyl-5-[2-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C15H13F4NO/c1-20(2)13-9-10(7-8-12(13)16)11-5-3-4-6-14(11)21-15(17,18)19/h3-9H,1-2H3

InChI Key

FRVAMBLJANINHG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C2=CC=CC=C2OC(F)(F)F)F

Origin of Product

United States

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